

Coumarin 314 molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Coumarin 314

Cat. No.: B1211175

[Get Quote](#)

An In-depth Technical Guide to **Coumarin 314**

This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of **Coumarin 314**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

Coumarin 314, a fluorescent dye, possesses a rigidized structure that contributes to its notable photophysical properties. Its chemical identity is well-established through various analytical techniques.

Molecular Formula: C₁₈H₁₉NO₄[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

IUPAC Name: ethyl 4-oxo-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate

SMILES: CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3

CAS Number: 55804-66-5

Below is a diagram representing the molecular structure of **Coumarin 314**.

Caption: Molecular structure of **Coumarin 314**.

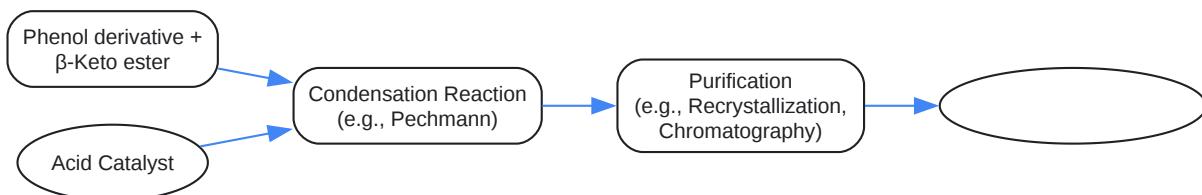
Physicochemical and Spectroscopic Data

The quantitative properties of **Coumarin 314** are summarized in the table below, providing key data points for experimental design and analysis.

Property	Value	Solvent	Reference(s)
Molecular Weight	313.3 g/mol , 313.35 g/mol	N/A	
Appearance	Light yellow, yellow or orange powder	N/A	
Melting Point	140 - 144 °C, 146.22 - 147.36 °C	N/A	
Absorption Maximum (λ_{max})	436 nm	Ethanol	
Molar Extinction Coefficient (ϵ)	46,800 $\text{cm}^{-1}\text{M}^{-1}$ at 436 nm, $\geq 39,000 \text{ cm}^{-1}\text{M}^{-1}$ at 389-401 nm	Ethanol	
Emission Maximum (λ_{em})	476 nm (Excitation at 437 nm)	N/A	
Fluorescence Quantum Yield (Φ)	0.68, 0.77, 0.86	Ethanol	

Experimental Protocols

General Synthesis of Coumarins


While a specific detailed protocol for the synthesis of **Coumarin 314** is not readily available in the provided search results, general methods for synthesizing the coumarin scaffold are well-documented. These methods can be adapted by those skilled in the art to produce specific derivatives like **Coumarin 314**. Common synthetic routes include:

- Pechmann Condensation: This method involves the condensation of a phenol with a β -keto ester in the presence of an acid catalyst.

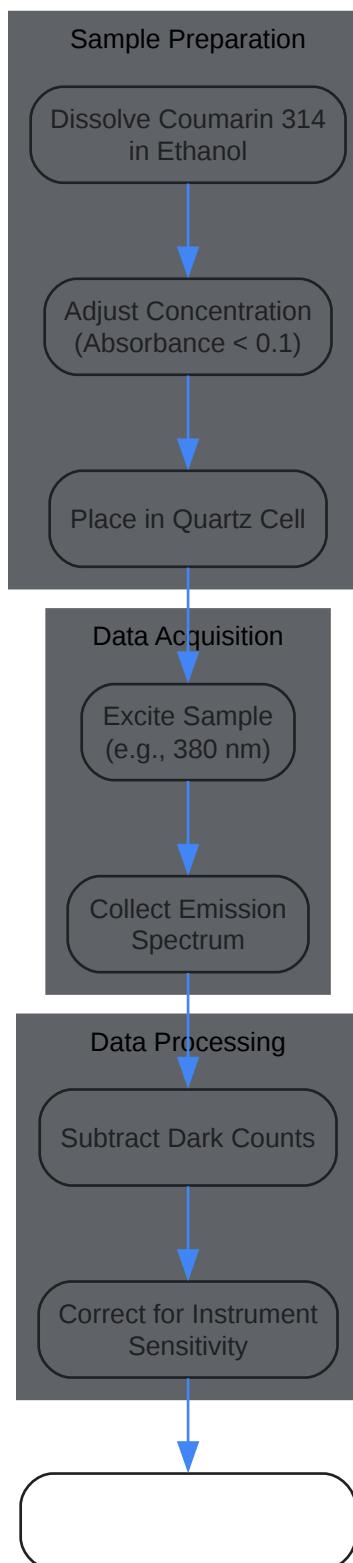
- Perkin Reaction: This reaction synthesizes coumarin from salicylaldehyde and acetic anhydride.
- Kostanecki Acylation: This is another method for producing coumarins and chromones.

A more recent approach involves the Packman condensation of phenols with ethyl acetoacetate or methyl acetoacetate using a recoverable heterogeneous catalyst like $ZnFe_2O_4$ nanoparticles under solvent-free conditions.

The logical workflow for a typical coumarin synthesis is illustrated below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for coumarin synthesis.


Measurement of Fluorescence Spectrum

The following protocol was used to determine the fluorescence emission spectrum of **Coumarin 314** in ethanol.

- Sample Preparation: A solution of **Coumarin 314** was prepared in a 1 cm pathlength quartz cell using ethanol as the solvent. The concentration was adjusted to have an absorbance of less than 0.1 at the excitation wavelength and all emission wavelengths to prevent the inner-filter effect.
- Instrumentation: A Spex FluoroMax spectrofluorometer was used for the measurement.
- Data Acquisition:
 - The excitation wavelength was set to 380 nm.

- The excitation and emission monochromators were set to a 1 mm slit width, corresponding to a spectral bandwidth of 4.25 nm.
- The emission spectrum was recorded with a data interval of 0.5 nm.
- The integration time for each data point was 2.0 seconds.
- Data Processing:
 - Dark counts were subtracted from the measured spectrum.
 - The spectrum was corrected for the wavelength-dependent sensitivity of the instrument.

The experimental workflow for fluorescence spectroscopy is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for fluorescence spectrum measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Coumarin 314 | C18H19NO4 | CID 72653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Coumarin 314 CAS#: 55804-66-5 [m.chemicalbook.com]
- 4. PubChemLite - Coumarin 314 (C18H19NO4) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Coumarin 314 molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1211175#coumarin-314-molecular-structure-and-formula\]](https://www.benchchem.com/product/b1211175#coumarin-314-molecular-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com